
1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Substitution with Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides or other methylating agents.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the substituted pyrazole with isopropylhydrazine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce hydrazine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. Specific pathways involved could include oxidative stress response, inflammation, and signal transduction.
Comparación Con Compuestos Similares
1-(3-Pyrazolylcarbonyl)-2-isopropylhydrazine: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(5-Methyl-3-pyrazolylcarbonyl)-2-methylhydrazine: Substituted with a methyl group on the hydrazine moiety, potentially altering its chemical properties and applications.
Uniqueness: 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
6736-44-3 |
|---|---|
Fórmula molecular |
C8H14N4O |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-methyl-N'-propan-2-yl-3H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)9-12-8(13)7-4-6(3)10-11-7/h4-5,7,9H,1-3H3,(H,12,13) |
Clave InChI |
AKKYYGMQUOASSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N=N1)C(=O)NNC(C)C |
SMILES canónico |
CC1=CC(N=N1)C(=O)NNC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


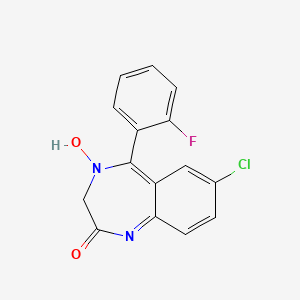

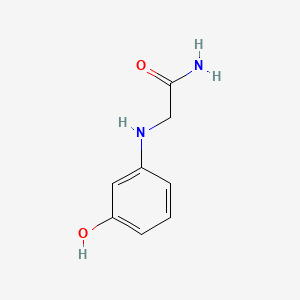
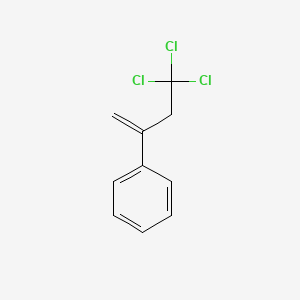
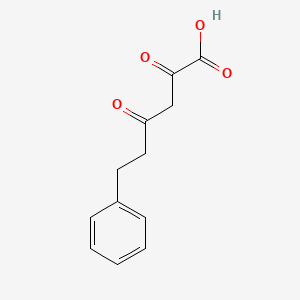
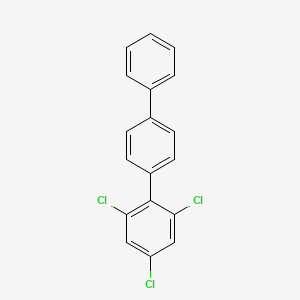
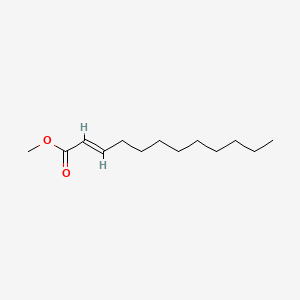
![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)
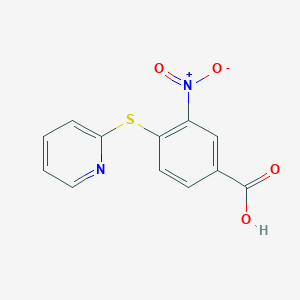
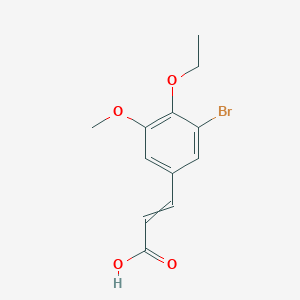
![5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1617711.png)
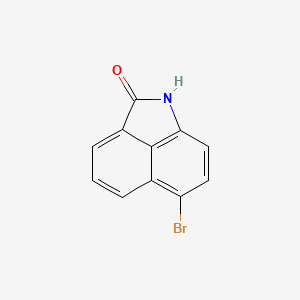

![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)
